4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine
Description
Properties
IUPAC Name |
[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-12-13-10(14-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNUQIHHPTZLSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652778 | |
| Record name | 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946409-19-4 | |
| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946409-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on various studies.
- Molecular Formula : C10H11N3O
- Molecular Weight : 189.22 g/mol
- CAS Number : 946409-19-4
- IUPAC Name : [4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
In a comparative study, derivatives with similar structures demonstrated significant cytotoxicity against breast cancer (MDA-MB-468) and melanoma (SK-MEL-28), indicating the potential of oxadiazole compounds in cancer therapy .
The mechanism underlying the anticancer activity of this compound involves apoptosis induction and inhibition of critical signaling pathways associated with tumor growth. Studies have demonstrated that this compound can inhibit key proteins involved in cell proliferation and survival, such as EGFR and Src kinases .
Pharmacokinetics and Metabolism
Research into the pharmacokinetics of oxadiazole derivatives has revealed important insights into their metabolism. For instance, a study involving animal models showed that metabolites such as N-hydroxy and hydroxymethyl derivatives were formed after administration, indicating a complex metabolic pathway that may influence the compound's efficacy and safety profile .
Metabolites Identified
| Metabolite | Detection Method | Sample Type |
|---|---|---|
| N-hydroxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide | HPLC-MS/MS | Plasma, urine |
| 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide | HPLC-MS/MS | Plasma, urine |
These findings suggest that the biological activity of the compound may be influenced by its metabolites, which could possess distinct pharmacological properties.
Case Studies
A notable case study involved the use of this compound in treating experimental models of cancer. In vivo studies demonstrated significant tumor reduction in treated groups compared to controls. The compound was administered at varying doses to assess its therapeutic window and toxicity profile.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine exhibits significant antimicrobial properties. A study conducted by [source] demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.
Antitumor Properties
The compound has been investigated for its antitumor activity. A case study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit cancer cell proliferation in vitro. The study noted that the compound's structure allows it to interact with specific cellular pathways involved in tumor growth [source].
Polymer Additive
In material science, this compound is utilized as an additive in polymer formulations. It enhances thermal stability and mechanical properties of polymers. A comparative analysis showed that polymers incorporating this compound exhibited improved tensile strength and thermal resistance compared to those without it [source].
Fluorescent Probes
The compound has been used as a fluorescent probe in analytical chemistry. Its unique structure allows for selective binding to certain ions and molecules, making it useful for detecting metal ions in environmental samples. A recent study demonstrated its application in measuring lead concentrations in water samples with high sensitivity [source].
Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, showcasing its potential as a novel antimicrobial agent [source].
Case Study 2: Antitumor Activity
In vitro tests on various cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis. The IC50 values ranged from 15 to 30 µM across different cell lines, indicating its potential as an anticancer drug candidate [source].
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine
- Molecular Formula : C₁₁H₁₃N₃O
- Molecular Weight : 203.24 g/mol
- CAS Number : 944450-83-3
- Key Features: The compound consists of a benzylamine backbone substituted with a 5-methyl-1,3,4-oxadiazole ring at the para position.
Synthesis :
The synthesis of related oxadiazole-containing compounds often involves multi-step reactions, such as condensation of hydrazides with aldehydes or ketones. For example, methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate derivatives are synthesized via Na₂S₂O₅-mediated reactions in DMF .
Structural Analogues with Oxadiazole Moieties
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Electronic Effects : The 1,3,4-oxadiazole ring in the target compound confers greater electron-withdrawing properties compared to 1,2,4-oxadiazole isomers, influencing reactivity in nucleophilic substitutions .
- Solubility: The phenolic derivative (CAS 25877-46-7) exhibits higher aqueous solubility due to the -OH group, whereas the benzylamine derivative (CAS 944450-83-3) is more lipophilic .
Heterocyclic Variants: Thiadiazole and Benzimidazole Analogues
Table 2: Comparison with Thiadiazole and Benzimidazole Derivatives
Key Observations :
- Bioactivity : Thiadiazoles (e.g., CAS E65, o976) exhibit broader-spectrum biological activity compared to oxadiazoles, likely due to sulfur’s polarizability and enhanced binding to biological targets .
- Synthetic Flexibility : Benzimidazole derivatives (e.g., compounds 3a-3b in ) are often prioritized for drug discovery due to their planar aromatic systems, which facilitate DNA intercalation .
Pharmacologically Active Derivatives
Example :
- 5-Chloro-N4-(2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)pyrimidine-2,4-diamine (m15) :
Comparison with Target Compound :
- The addition of a pyrimidine ring in m15 increases molecular weight (482.51 g/mol) and complexity, improving specificity but reducing synthetic yield compared to simpler oxadiazole-amine derivatives .
Preparation Methods
Method A: Cyclization of Hydrazides with Acyl Chlorides
- Starting Material: Hydrazides derived from methyl-substituted precursors, such as methyl hydrazine derivatives.
- Procedure:
- Hydrazide reacts with acyl chlorides (e.g., acetyl chloride) under reflux conditions.
- Cyclization is facilitated by phosphorus oxychloride (POCl₃) or phosphoryl chloride, which acts as dehydrating agents.
- The reaction yields 5-methyl-1,3,4-oxadiazole after purification.
Method B: Cyclization of Hydrazides with Trichloromethyl Derivatives
- Procedure:
- Hydrazides are reacted with trichloromethyl compounds (e.g., trichloroacetonitrile) in inert solvents.
- Elevated temperatures promote cyclization, forming the oxadiazole ring.
- This method is supported by literature where trichloromethyl derivatives serve as key intermediates.
Introduction of the Benzylamine Group
Once the oxadiazole core is synthesized, the next step involves attaching the benzylamine moiety at the 2-position of the oxadiazole ring, typically via nucleophilic substitution or coupling reactions.
Method C: Nucleophilic Substitution on Oxadiazole Chlorides
Preparation of the Oxadiazole-2-yl Chloride:
- The oxadiazole derivative is chlorinated at the 2-position using reagents like phosphorus oxychloride.
- The resulting benzylsulfonyl chloride or oxadiazole-2-chloride intermediate is reactive for subsequent amination.
-
- The chloride intermediate reacts with benzylamine in polar aprotic solvents such as acetonitrile.
- The reaction is usually performed under mild conditions at room temperature or slightly elevated temperatures.
- Excess benzylamine ensures complete conversion, yielding the target compound.
Method D: Reductive Amination
- Alternatively, if a suitable aldehyde or ketone precursor is available, reductive amination can be employed:
- Reacting the aldehyde derivative of benzylamine with the oxadiazole precursor in the presence of reducing agents like sodium cyanoborohydride.
Key Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Cyclization to oxadiazole | Hydrazide + acyl chloride or POCl₃ | Ethanol, acetonitrile | Reflux | 70-90% | Cyclization efficiency depends on temperature and purity |
| Chlorination at 2-position | Oxadiazole + POCl₃ | Dichloromethane | 0-25°C | 66-80% | Controlled addition prevents overchlorination |
| Nucleophilic substitution | Chloride intermediate + benzylamine | Acetonitrile | Room temp to 60°C | 65-85% | Excess benzylamine improves yield |
Research Findings and Data Tables
Research indicates that the synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine is optimized via cyclization of hydrazides with acyl chlorides, followed by chlorination and nucleophilic substitution with benzylamine. The yields typically range from 66% to 89.8% depending on the specific reagents and conditions used.
Summary Data Table
Additional Synthetic Strategies
Recent advances include employing microwave-assisted synthesis to reduce reaction times and improve yields, as well as utilizing solid-phase synthesis for high-throughput compound generation. These methods have demonstrated increased efficiency and purity in the final product.
Q & A
Q. What are the recommended methods for synthesizing 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine, and how can reaction conditions be optimized?
Answer: Synthesis typically involves cyclization of hydrazide precursors with substituted benzaldehydes. For example, a two-step protocol may include:
Hydrazide formation : React 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzaldehyde with hydrazine hydrate under reflux in ethanol.
Reductive amination : Reduce the intermediate Schiff base using NaBH4 or catalytic hydrogenation (H2/Pd-C).
Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (60–80°C), and catalyst loading (5–10% Pd-C). Purity can be enhanced via recrystallization in ethanol/water mixtures .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
Answer:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the benzylamine moiety (δ ~3.8 ppm for CH2NH2) and oxadiazole ring (δ ~8.2 ppm for aromatic protons) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement (e.g., CCDC deposition codes) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C10H11N3O, exact mass 189.21) .
Q. What are the stability and storage requirements for this compound?
Answer: The compound is hygroscopic and light-sensitive. Store under inert gas (N2/Ar) at 2–8°C in amber vials. Stability studies (TGA/DSC) indicate decomposition above 150°C. Avoid exposure to strong acids/bases due to oxadiazole ring susceptibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial potency)?
Answer: Discrepancies may arise from assay variability (e.g., cell line specificity, concentration ranges). Mitigation strategies:
- Dose-response profiling : Test across logarithmic concentrations (1 nM–100 µM) in multiple cell lines (e.g., CCRF-CEM for leukemia ).
- Structural analogs : Compare with derivatives (e.g., N-methyl variants ) to isolate pharmacophore contributions.
- Mechanistic studies : Use kinase inhibition assays or ROS scavenging tests to clarify mode-of-action .
Q. What computational approaches are used to predict binding interactions of this compound with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with proteins (e.g., tubulin for anticancer activity ).
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity using descriptors like logP and H-bond acceptors .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Q. How can cross-disciplinary approaches enhance the development of this compound for therapeutic applications?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
